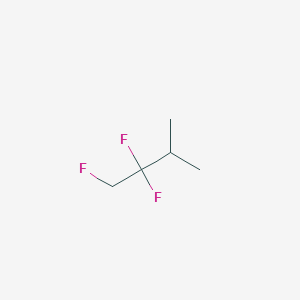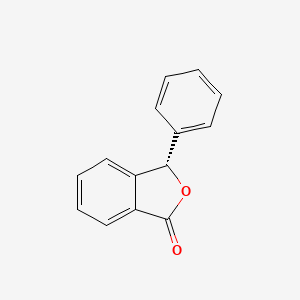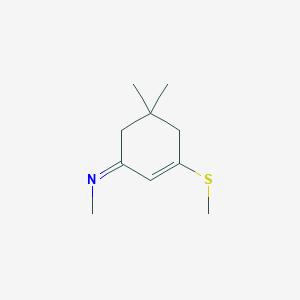![molecular formula C8H15NO2S B14384398 N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide CAS No. 88124-13-4](/img/structure/B14384398.png)
N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide is an organic compound characterized by the presence of an ethylsulfanyl group attached to an ethyl chain, which is further connected to a 3-oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide typically involves the reaction of 3-oxobutanamide with 2-(ethylsulfanyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is stirred at a specific temperature, often around 60-80°C, for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide can undergo several types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 3-oxobutanamide moiety can be reduced to form alcohols.
Substitution: The ethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide involves its interaction with specific molecular targets. The ethylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbonyl group in the 3-oxobutanamide moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Ethylsulfanyl)ethyl]-3,5-dimethylaniline
- 2-(Ethylsulfanyl)-N-[2-(ethylsulfanyl)ethyl]ethanamine
- N-[2-(Ethylsulfanyl)ethyl]-3-methyl-2-pentanamine
Uniqueness
N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide is unique due to the presence of both an ethylsulfanyl group and a 3-oxobutanamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
88124-13-4 |
|---|---|
Molecular Formula |
C8H15NO2S |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
N-(2-ethylsulfanylethyl)-3-oxobutanamide |
InChI |
InChI=1S/C8H15NO2S/c1-3-12-5-4-9-8(11)6-7(2)10/h3-6H2,1-2H3,(H,9,11) |
InChI Key |
QEVFLSQLTIKCSR-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCNC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



phosphanium perchlorate](/img/structure/B14384328.png)

![3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one](/img/structure/B14384334.png)

![3-[4-(4-Nitroanilino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14384349.png)

![4-{(4,5-Dihydro-1,3-thiazol-2-yl)[(pyridin-3-yl)methyl]amino}benzonitrile](/img/structure/B14384366.png)
![Spiro[13.14]octacosan-15-ol](/img/structure/B14384371.png)
![(2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14384380.png)
![2-Methylbutyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14384383.png)

![1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14384395.png)
![1,1'-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14384399.png)
